Didethiodi(methylthio)acetylaranotin

Description

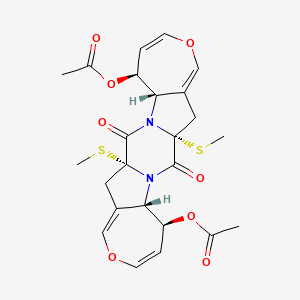

Bisdethiobis(methylthio)acetylaranotin (BDMAA) is a sulfur-modified derivative of the fungal metabolite acetylaranotin, a member of the epipolythiodiketopiperazine (ETP) family. ETPs are characterized by a diketopiperazine (DKP) scaffold bridged by a disulfide or polysulfide linkage, which is critical for their redox activity and bioactivity . BDMAA differs from acetylaranotin in its sulfur configuration: it lacks the labile tetrasulfide bridge (-S-S-S-S-) and instead contains two methylthio (-S-Me) groups (Figure 1). This structural modification reduces its redox reactivity but enhances its chemical stability .

BDMAA is biosynthetically derived from acetylaranotin via enzymatic S-methylation, a process likely catalyzed by a methyltransferase outside the primary acetylaranotin gene cluster in Aspergillus terreus . It has been isolated alongside acetylaranotin and related intermediates in fungal cultures, with yields influenced by strain-specific biosynthetic pathways and culture conditions .

Properties

CAS No. |

20485-02-3 |

|---|---|

Molecular Formula |

C24H26N2O8S2 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

[(1R,4S,5S,12R,15S,16S)-16-acetyloxy-1,12-bis(methylsulfanyl)-2,13-dioxo-8,19-dioxa-3,14-diazapentacyclo[12.8.0.03,12.04,10.015,21]docosa-6,9,17,20-tetraen-5-yl] acetate |

InChI |

InChI=1S/C24H26N2O8S2/c1-13(27)33-17-5-7-31-11-15-9-23(35-3)22(30)26-20-16(12-32-8-6-18(20)34-14(2)28)10-24(26,36-4)21(29)25(23)19(15)17/h5-8,11-12,17-20H,9-10H2,1-4H3/t17-,18-,19-,20-,23+,24+/m0/s1 |

InChI Key |

MNIWVYZRLOFLBX-KHTMQFLISA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@@]4(CC5=COC=C[C@@H]([C@H]5N4C(=O)[C@@]3(C2)SC)OC(=O)C)SC |

Canonical SMILES |

CC(=O)OC1C=COC=C2C1N3C(=O)C4(CC5=COC=CC(C5N4C(=O)C3(C2)SC)OC(=O)C)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didethiodi(methylthio)acetylaranotin involves multiple steps, including the formation of a key cyclohexadienol-containing amino ester building block. The absolute stereochemistry of the amino ester building blocks is set through catalytic asymmetric (1,3)-dipolar cycloaddition reactions . The disulphide linkage, a crucial feature of this compound, is introduced using elemental sulfur .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Didethiodi(methylthio)acetylaranotin undergoes several types of chemical reactions, including:

Oxidation: The disulphide linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The disulphide linkage can be reduced to thiols.

Substitution: The disulphide linkage can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like hydrogen sulfide and dimethyl disulfide are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Didethiodi(methylthio)acetylaranotin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Didethiodi(methylthio)acetylaranotin involves its interaction with cellular targets through its disulphide linkage. This linkage can undergo redox reactions, leading to the formation of reactive sulfur species that can modify cellular proteins and enzymes. These modifications can disrupt cellular processes, leading to the compound’s anticancer and antiviral effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Related ETPs

Key Structural Features

Key Observations:

Sulfur Configuration Dictates Reactivity: The tetrasulfide in acetylaranotin undergoes redox cycling, generating reactive oxygen species (ROS) that drive cytotoxicity . BDMAA’s methylthio groups stabilize the structure, diminishing ROS generation and bioactivity . Gliotoxin, with a disulfide bridge, exhibits intermediate stability and potent apoptotic effects, highlighting the role of sulfur lability in bioactivity .

Dihydrooxepine vs. Linear DKP: Acetylaranotin and BDMAA contain a seven-membered dihydrooxepine ring, which enhances membrane permeability and target binding compared to linear DKPs like acetylapoaranotin .

Bioactivity Profile

- Anticancer Activity: BDMAA exhibits moderate cytotoxicity against HL-60 leukemia cells (IC₅₀: 16.30 μM) but is ~50% less potent than acetylaranotin (IC₅₀: 9.34 μM), underscoring the necessity of the tetrasulfide for maximal activity .

- Antimicrobial Effects: BDMAA shows weaker activity compared to acetylaranotin, likely due to reduced redox cycling .

Stability and Drug Development

- BDMAA’s methylthio groups improve pharmacokinetic stability, making it a candidate for structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.